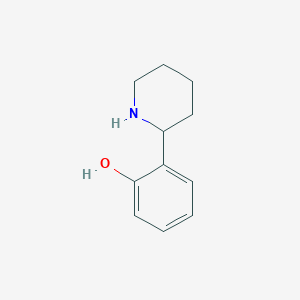
2-(Piperidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-2-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group Piperidine is a six-membered heterocyclic amine, and phenol is a benzene ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions where alkyl dihalides and primary amines are subjected to microwave irradiation in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Piperidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form piperidinones.
Substitution: The hydroxyl group on the phenol can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Quinones
Reduction: Piperidinones
Substitution: Halogenated phenols
Aplicaciones Científicas De Investigación
2-(Piperidin-2-yl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-2-yl)phenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. For example, piperidine derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects . The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity.
Comparación Con Compuestos Similares
Piperidine: A simpler structure without the phenol group.
Phenol: Lacks the piperidine ring.
2-(Piperidin-4-yl)phenol: Similar structure but with the piperidine ring attached at a different position.
Uniqueness: 2-(Piperidin-2-yl)phenol is unique due to the specific positioning of the piperidine ring and phenol group, which can influence its reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-piperidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-2,5,7,10,12-13H,3-4,6,8H2 |
Clave InChI |
ONKAJIAJCAUAQG-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


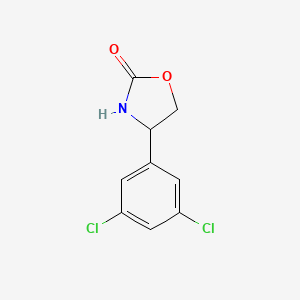
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
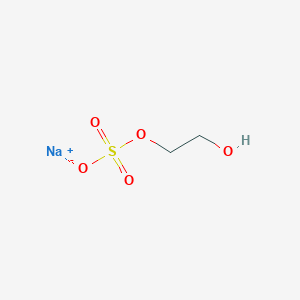

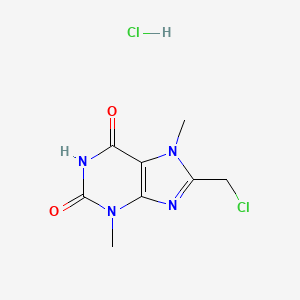
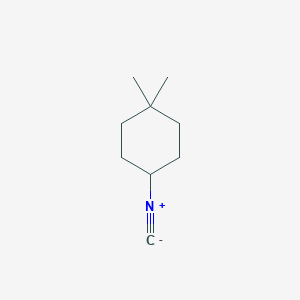
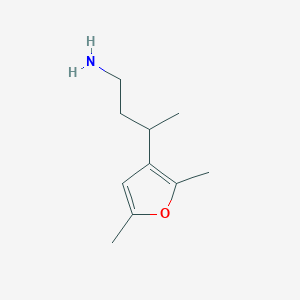

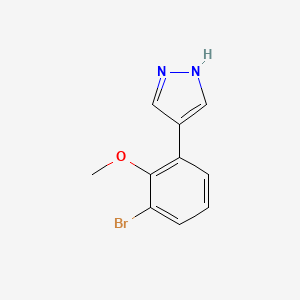
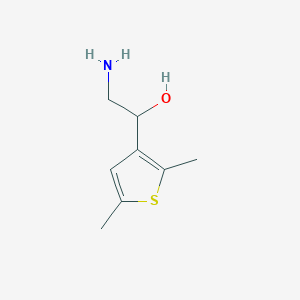
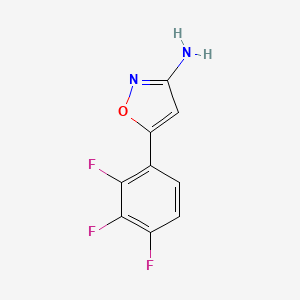
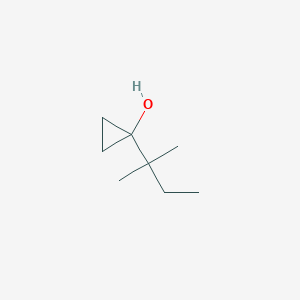
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

